(4R)-3,3-Dimethylpiperidin-4-amine
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Overview
Description
(4R)-3,3-Dimethylpiperidin-4-amine is a chiral amine compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-Dimethylpiperidin-4-amine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Alkylation: The piperidine ring is alkylated to introduce the dimethyl groups at the 3-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (4R)-enantiomer.
Amine Introduction: The amine group is introduced at the 4-position through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Various reduced amine derivatives.
Substitution Products: Substituted piperidine derivatives with modified functional groups.
Scientific Research Applications
(4R)-3,3-Dimethylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (4R)-3,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
(4S)-3,3-Dimethylpiperidin-4-amine: The enantiomer of the compound with different stereochemistry.
3,3-Dimethylpiperidine: A similar compound lacking the amine group at the 4-position.
4-Aminopiperidine: A compound with a similar structure but without the dimethyl groups.
Uniqueness: (4R)-3,3-Dimethylpiperidin-4-amine is unique due to its specific chiral configuration and the presence of both dimethyl groups and an amine group on the piperidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(4R)-3,3-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
HDHZKCZZHXUICO-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CNCC[C@H]1N)C |
Canonical SMILES |
CC1(CNCCC1N)C |
Origin of Product |
United States |
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